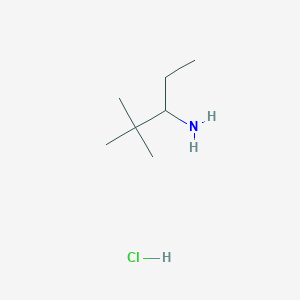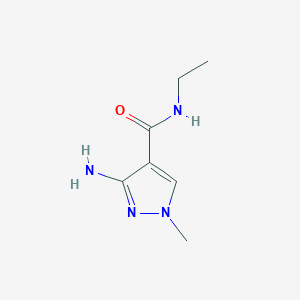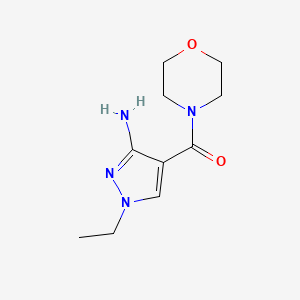
2,2-Dimethylpentan-3-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethylpentan-3-amine hydrochloride is an organic compound with the molecular formula C7H18ClN. It is a primary aliphatic amine that is often used in various chemical and industrial applications. This compound is characterized by its structure, where a pentan-3-amine backbone is substituted by two methyl groups at the second carbon position, and it is combined with hydrochloric acid to form the hydrochloride salt.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylpentan-3-amine hydrochloride typically involves the alkylation of ammonia or amines with appropriate alkyl halides. One common method is the nucleophilic substitution reaction where a haloalkane reacts with ammonia or a primary amine to form the desired amine. For instance, the reaction of 2,2-dimethylpentan-3-yl chloride with ammonia can yield 2,2-Dimethylpentan-3-amine, which is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale alkylation processes. These processes often use excess ammonia to ensure the formation of primary amines and to minimize the formation of secondary and tertiary amines. The reaction conditions typically include controlled temperatures and pressures to optimize yield and purity.
化学反应分析
Types of Reactions
2,2-Dimethylpentan-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso, nitro, or N-oxide derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of nitroso, nitro, or N-oxide derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or other derivatives.
科学研究应用
2,2-Dimethylpentan-3-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 2,2-Dimethylpentan-3-amine hydrochloride involves its interaction with molecular targets, primarily through its amine group. The compound can act as a nucleophile, participating in various chemical reactions. It can also interact with biological molecules, potentially affecting biochemical pathways and cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
2,4-Dimethylpentan-3-amine: Another primary aliphatic amine with similar structural features but different substitution patterns.
3-Pentanol, 2,2-dimethyl-: An alcohol with a similar carbon skeleton but different functional group.
Uniqueness
2,2-Dimethylpentan-3-amine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, reactivity, and interactions with other molecules. This uniqueness makes it valuable in specific chemical and industrial applications where these properties are advantageous.
属性
分子式 |
C7H18ClN |
|---|---|
分子量 |
151.68 g/mol |
IUPAC 名称 |
2,2-dimethylpentan-3-amine;hydrochloride |
InChI |
InChI=1S/C7H17N.ClH/c1-5-6(8)7(2,3)4;/h6H,5,8H2,1-4H3;1H |
InChI 键 |
RPECBLQCZOIIMC-UHFFFAOYSA-N |
规范 SMILES |
CCC(C(C)(C)C)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B11734409.png)
![5-(aminomethyl)-1-[(2R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]-2,3-dihydro-1H-imidazole-2-thione](/img/structure/B11734413.png)
![N-[(5-fluorothiophen-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11734420.png)
![N-[(2,5-difluorophenyl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11734421.png)

![{[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734440.png)
![(1S)-1-{4-[(E)-(3,3-Dimethylbutan-2-ylidene)amino]-5-[(1R)-1-hydroxyethyl]-4H-1,2,4-triazol-3-yl}ethan-1-ol](/img/structure/B11734447.png)
![N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B11734450.png)

![1-cyclopentyl-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11734460.png)
![N-[(3,5-difluorophenyl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11734463.png)

![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11734470.png)
![2-{[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol](/img/structure/B11734473.png)
